molecular formula C20H21F4N3O2 B6452059 N-[1-(3-fluoro-4-methoxybenzoyl)piperidin-3-yl]-N-methyl-3-(trifluoromethyl)pyridin-2-amine CAS No. 2549037-69-4

N-[1-(3-fluoro-4-methoxybenzoyl)piperidin-3-yl]-N-methyl-3-(trifluoromethyl)pyridin-2-amine

Cat. No.: B6452059
CAS No.: 2549037-69-4
M. Wt: 411.4 g/mol
InChI Key: OKCOYXVETFNRMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a structurally complex small molecule featuring a piperidine ring substituted with a 3-fluoro-4-methoxybenzoyl group and an N-methyl-3-(trifluoromethyl)pyridin-2-amine moiety. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the fluorine and methoxy substituents on the benzoyl group may influence receptor binding affinity and selectivity. Such derivatives are often explored in medicinal chemistry for targeting kinases, GPCRs, or neurotransmitter receptors due to their modular aromatic and heterocyclic frameworks.

Properties

IUPAC Name

(3-fluoro-4-methoxyphenyl)-[3-[methyl-[3-(trifluoromethyl)pyridin-2-yl]amino]piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21F4N3O2/c1-26(18-15(20(22,23)24)6-3-9-25-18)14-5-4-10-27(12-14)19(28)13-7-8-17(29-2)16(21)11-13/h3,6-9,11,14H,4-5,10,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKCOYXVETFNRMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCCN(C1)C(=O)C2=CC(=C(C=C2)OC)F)C3=C(C=CC=N3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21F4N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[1-(3-fluoro-4-methoxybenzoyl)piperidin-3-yl]-N-methyl-3-(trifluoromethyl)pyridin-2-amine is a synthetic compound that exhibits a range of biological activities. Its unique molecular structure, characterized by the presence of fluorine and methoxy groups, contributes to its interaction with various biological targets. This article reviews the compound's biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and findings from recent studies.

Chemical Structure and Properties

The compound has the following molecular formula: C19H25F4N2O3C_{19}H_{25}F_{4}N_{2}O_{3}. It features a piperidine ring and a trifluoromethyl group, which are known to enhance lipophilicity and receptor binding affinity.

PropertyValue
Molecular FormulaC19H25F4N2O3
Molecular Weight392.41 g/mol
CAS NumberNot specified
IUPAC NameThis compound

The biological activity of this compound is primarily attributed to its ability to modulate receptor activity and inhibit enzymatic processes. Key mechanisms include:

1. Receptor Modulation

  • The compound may interact with neurotransmitter receptors, potentially influencing pathways related to mood regulation and pain perception.
  • Evidence suggests it may act on muscarinic acetylcholine receptors, which are implicated in various neurological conditions.

2. Enzyme Inhibition

  • It has been shown to inhibit specific enzymes involved in metabolic pathways, affecting cellular signaling and function.
  • A study indicated that similar compounds with trifluoromethyl groups exhibited enhanced inhibitory effects on enzymes like acetylcholinesterase (AChE) .

Biological Activity

Recent studies have highlighted several areas where this compound exhibits significant biological activity:

1. Anticancer Activity

  • The compound demonstrated cytotoxic effects against various cancer cell lines, including hypopharyngeal tumor cells. It was found to induce apoptosis more effectively than standard chemotherapeutic agents like bleomycin .
  • Its structural features enable it to bind effectively to protein targets involved in cancer progression.

2. Neuropharmacological Effects

  • Research indicates potential applications in treating neurodegenerative diseases such as Alzheimer's. The compound's ability to inhibit cholinesterases positions it as a candidate for enhancing cholinergic signaling in the brain .
  • The trifluoromethyl group is known to improve the pharmacokinetic properties of drugs targeting the central nervous system.

3. Antimicrobial Properties

  • Preliminary studies suggest that this compound may possess antimicrobial activity, making it a candidate for further investigation in combating resistant bacterial strains .

Case Studies and Research Findings

Several studies have explored the biological activity of similar compounds, providing insights into their efficacy:

Study ReferenceFindings
Demonstrated anticancer properties through apoptosis induction in tumor cell models.
Identified structure–activity relationships indicating enhanced potency with fluorinated analogs.
Suggested potential antimicrobial effects against resistant strains of bacteria.

Scientific Research Applications

Chemical Properties and Structure

This compound is characterized by its unique molecular structure, which includes a piperidine ring and trifluoromethyl groups that enhance its biological activity. Its molecular formula is C18H19F4N3OC_{18}H_{19}F_4N_3O, with a molecular weight of 373.36 g/mol .

Medicinal Chemistry

The compound has been explored for its role as an inhibitor of nicotinamide adenine dinucleotide (NAD+) metabolism, which is crucial for cellular energy homeostasis. Inhibition of this pathway can have implications in cancer therapy, particularly in targeting tumors that exhibit altered NAD+ metabolism .

Table 1: Summary of Medicinal Chemistry Applications

Application AreaDescription
Cancer TherapyInhibits NAD+ metabolism, potentially reducing tumor growth in NAD+-dependent cancers.
Glycine Transporter InhibitionDesigned as a GlyT1 inhibitor to modulate neurotransmitter levels, impacting neurological conditions .

Neuropharmacology

The compound's structural features suggest potential applications in neuropharmacology. Its ability to modulate neurotransmitter systems may provide therapeutic avenues for treating disorders such as depression or anxiety.

Case Study: GlyT1 Inhibition
A study demonstrated that derivatives of this compound exhibited potent inhibitory effects on GlyT1, indicating potential use in treating schizophrenia and other cognitive disorders .

Drug Development

Due to its unique properties, the compound serves as a lead structure in the development of new drugs targeting specific pathways involved in various diseases.

Table 2: Drug Development Insights

Target PathwayPotential ApplicationsReferences
NAD+ MetabolismCancer treatment; enhancing efficacy of chemotherapeuticsUS Patent 9555039B2
Glycine TransportTreatment of schizophrenia; modulation of synaptic transmissionPMC Article on GlyT1 inhibitors

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between the target compound and analogous derivatives reported in the literature:

Compound Key Structural Features Biological Relevance References
N-[1-(3-fluoro-4-methoxybenzoyl)piperidin-3-yl]-N-methyl-3-(trifluoromethyl)pyridin-2-amine 3-Fluoro-4-methoxybenzoyl; N-methyl-3-(trifluoromethyl)pyridine Hypothesized kinase/modulator activity due to fluorinated aromatic motifs.
N-methyl-3-(trifluoromethyl)-N-{1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-3-yl}pyridin-2-amine Pyrazole sulfonyl group; trifluoromethylpyridine Enhanced solubility due to sulfonyl group; potential protease inhibition.
N-[1-(3,4-difluorobenzyl)piperidin-4-yl]-6-(trifluoromethyl)pyridazin-3-amine 3,4-Difluorobenzyl; pyridazine core Likely CNS-targeting (e.g., serotonin/dopamine receptors) due to difluoro substitution.
N-(Piperidin-1-yl)-2-(trifluoromethyl)pyridin-3-amine Simple piperidine-pyridine linkage; no aromatic acyl groups Intermediate for further derivatization; limited standalone bioactivity.
N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine Cyclopropylamine; pyrazole-pyridine hybrid Anticancer activity reported in thiazole/benzothiazole derivatives.
(2S,3S)-N-[2-Methoxy-5-(trifluoromethoxy)benzyl]-2-phenylpiperidin-3-amine Chiral piperidine; trifluoromethoxybenzyl Neurokinin-1 receptor antagonist (e.g., aprepitant analogs).

Key Findings from Comparative Analysis

Sulfonyl-containing analogs (e.g., ) exhibit higher solubility but may suffer from reduced membrane permeability due to increased polarity.

Trifluoromethyl Positioning :

  • Trifluoromethyl groups on pyridine (target compound) versus pyridazine () alter electron distribution, affecting interactions with π-π stacking or hydrogen-bonding residues.

Synthetic Accessibility :

  • The target compound’s synthesis likely involves coupling a 3-fluoro-4-methoxybenzoic acid derivative with a pre-functionalized piperidine-pyridine intermediate, similar to methods in and .
  • In contrast, pyrazole sulfonyl derivatives () require sulfonation steps, which may lower yields.

Pharmacokinetic Profiles :

  • Chiral piperidine derivatives () show improved metabolic stability over achiral analogs, though enantioselective synthesis adds complexity.

Research Implications and Limitations

  • Data Gaps: Limited in vivo data for the target compound; most evidence describes synthesis or in vitro activity.
  • Structural Optimization : Replacements of the methoxy group with bulkier substituents (e.g., ’s trifluoromethoxy) could enhance target engagement.
  • Safety Considerations : N-methyl and trifluoromethyl groups may pose hepatotoxicity risks, as seen in related compounds.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.